molecular formula C16H17N3O4S B2944201 4-ethyl-2,3-dioxo-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}piperazine-1-carboxamide CAS No. 2097915-87-0

4-ethyl-2,3-dioxo-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}piperazine-1-carboxamide

Cat. No. B2944201
CAS RN: 2097915-87-0
M. Wt: 347.39
InChI Key: AFBUXRBQWCSFAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-2,3-dioxo-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}piperazine-1-carboxamide is a useful research compound. Its molecular formula is C16H17N3O4S and its molecular weight is 347.39. The purity is usually 95%.
BenchChem offers high-quality 4-ethyl-2,3-dioxo-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethyl-2,3-dioxo-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mechanism of Action

Target of Action

It is used as a reagent in the synthesis of amino (thiophen-3-yl)benzamide derivatives . These derivatives are known to be histone deacetylase inhibitors and have antitumor activity . Therefore, it can be inferred that the compound may interact with histone deacetylases in the body.

Mode of Action

Based on its use in the synthesis of histone deacetylase inhibitors , it can be hypothesized that it may inhibit the action of histone deacetylases. These enzymes are involved in the removal of acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. By inhibiting these enzymes, the compound could potentially increase the acetylation of histones, leading to a more relaxed DNA structure and promoting gene transcription.

Biochemical Pathways

As a potential histone deacetylase inhibitor , it could impact gene expression pathways. By inhibiting histone deacetylase, it could alter the transcription of various genes, potentially leading to various downstream effects such as the inhibition of cell proliferation and induction of cell death, which are common strategies in cancer therapy.

Result of Action

As a potential histone deacetylase inhibitor , it could lead to increased acetylation of histones, a more relaxed DNA structure, and altered gene transcription. This could potentially result in various cellular effects, such as the inhibition of cell proliferation and induction of cell death, which could be beneficial in the context of cancer therapy.

properties

IUPAC Name

4-ethyl-2,3-dioxo-N-[(5-thiophen-3-ylfuran-2-yl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-2-18-6-7-19(15(21)14(18)20)16(22)17-9-12-3-4-13(23-12)11-5-8-24-10-11/h3-5,8,10H,2,6-7,9H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBUXRBQWCSFAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCC2=CC=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-2,3-dioxo-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}piperazine-1-carboxamide

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